molecular formula C12H25B B1601692 1-Bromododecane-1-13C CAS No. 88170-33-6

1-Bromododecane-1-13C

Cat. No.: B1601692
CAS No.: 88170-33-6
M. Wt: 250.22 g/mol
InChI Key: PBLNBZIONSLZBU-HNHCFKFXSA-N
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Description

1-Bromododecane-1-13C is a carbon-13 labeled derivative of 1-bromododecane, a bromoalkane with the formula CH3(CH2)1013CH2Br. This compound is a colorless liquid and is used as a long-chain alkylating agent to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromododecane-1-13C undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Though less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in non-polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.

    Elimination Reactions: The major product is 1-dodecene.

Scientific Research Applications

1-Bromododecane-1-13C has a variety of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromododecane-1-13C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites on molecules, thereby modifying their chemical properties. The carbon-13 label allows researchers to track the compound’s movement and interactions within biological systems, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromobutane
  • 1-Bromohexane
  • 1-Bromooctane
  • 1-Bromodecane
  • 1-Bromotetradecane

Uniqueness

1-Bromododecane-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .

Properties

IUPAC Name

1-bromo(113C)dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNBZIONSLZBU-HNHCFKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495964
Record name 1-Bromo(1-~13~C)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88170-33-6
Record name 1-Bromo(1-~13~C)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88170-33-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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